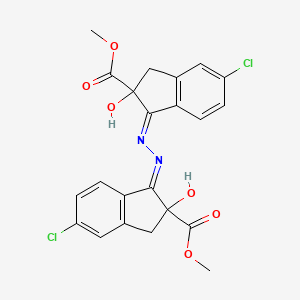![molecular formula C8H7NOS2 B13849446 N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
N-methylthieno[3,2-b]thiophene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylthieno[3,2-b]thiophene-5-carboxamide is a heterocyclic compound that belongs to the thienothiophene family. Thienothiophenes are characterized by their stable and electron-rich structures, which make them attractive candidates for various applications in natural and physical sciences . This compound, in particular, has shown potential in pharmaceutical and optoelectronic fields due to its unique chemical properties .
Métodos De Preparación
The synthesis of N-methylthieno[3,2-b]thiophene-5-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the formation of the desired product . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
N-methylthieno[3,2-b]thiophene-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-methylthieno[3,2-b]thiophene-5-carboxamide has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antiviral, antitumor, and antimicrobial agent . In the industry, it is used in the development of organic semiconductors and photovoltaic devices .
Mecanismo De Acción
The mechanism of action of N-methylthieno[3,2-b]thiophene-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of viral replication or tumor growth .
Comparación Con Compuestos Similares
N-methylthieno[3,2-b]thiophene-5-carboxamide can be compared with other thienothiophene derivatives, such as thieno[3,4-b]thiophene and thieno[2,3-b]thiophene . While these compounds share a similar core structure, their unique substituents and functional groups confer different properties and applications . For example, thieno[3,4-b]thiophene is known for its use in dye-sensitized solar cells, whereas thieno[2,3-b]thiophene has demonstrated biological activities .
Propiedades
Fórmula molecular |
C8H7NOS2 |
|---|---|
Peso molecular |
197.3 g/mol |
Nombre IUPAC |
N-methylthieno[3,2-b]thiophene-5-carboxamide |
InChI |
InChI=1S/C8H7NOS2/c1-9-8(10)7-4-6-5(12-7)2-3-11-6/h2-4H,1H3,(H,9,10) |
Clave InChI |
UCUZALHJSUOOLW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC2=C(S1)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
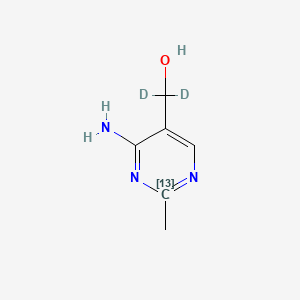
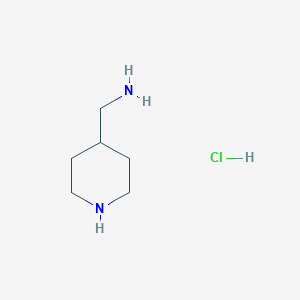
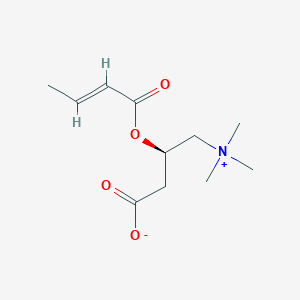
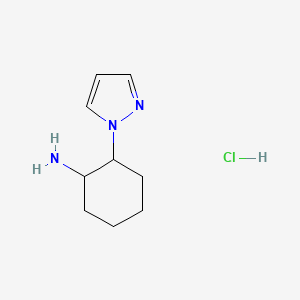

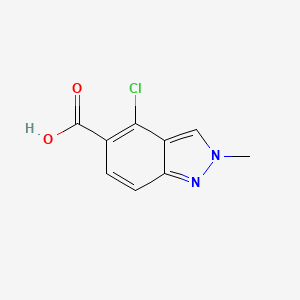
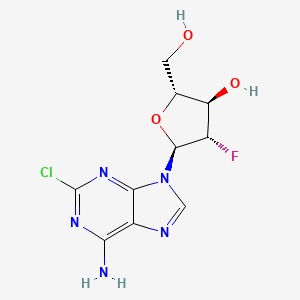
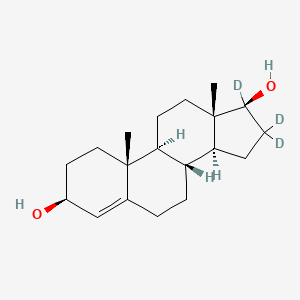
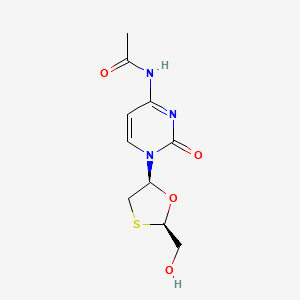
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
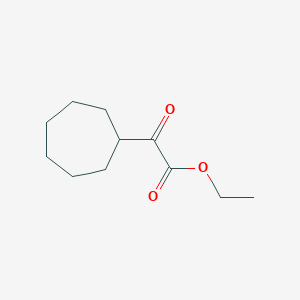
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
